molecular formula C13H19BrN4O4 B14321861 8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14321861
M. Wt: 375.22 g/mol
InChI Key: NFNYCIRXSFCBEW-UHFFFAOYSA-N
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Description

8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions The starting materials might include a purine derivative, which undergoes bromination to introduce the bromine atom at the 8th position

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-brominated purine derivative.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic applications due to its structural similarity to biologically active purines.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione would depend on its interaction with molecular targets. It might interact with enzymes or receptors involved in purine metabolism, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate.

    Adenine: A fundamental component of nucleic acids.

Uniqueness

8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific substitutions, which might confer distinct chemical and biological properties compared to other purine derivatives.

Properties

Molecular Formula

C13H19BrN4O4

Molecular Weight

375.22 g/mol

IUPAC Name

8-bromo-7-(3-butoxy-2-hydroxypropyl)-3-methylpurine-2,6-dione

InChI

InChI=1S/C13H19BrN4O4/c1-3-4-5-22-7-8(19)6-18-9-10(15-12(18)14)17(2)13(21)16-11(9)20/h8,19H,3-7H2,1-2H3,(H,16,20,21)

InChI Key

NFNYCIRXSFCBEW-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CN1C2=C(N=C1Br)N(C(=O)NC2=O)C)O

Origin of Product

United States

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